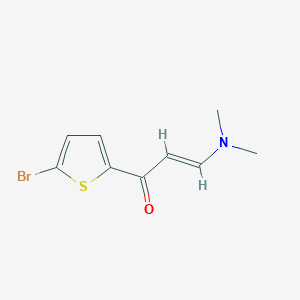

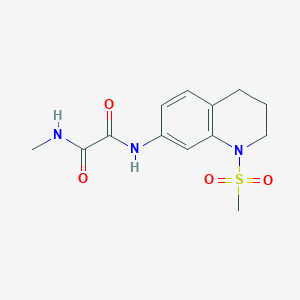

1-(5-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Spectroscopic and Quantum Chemistry Studies

The bromo-based thiophene chalcone derivative, 1-(3-Bromo-2-thienyl)-3-[4-(dimethylamino)-phenyl]prop-2-en-1-one (BTDAP), has been a subject of extensive research in spectroscopy and quantum chemistry. Studies using the Gaussian09 software package have revealed insights into the molecule's stable conformation, vibrational frequencies, electronic absorption spectra, and more. These studies contribute significantly to understanding the molecule's electronic structure and chemical properties, which can be pivotal in various scientific applications (Ramesh et al., 2020).

Magnetic Relaxation and Photochromic Behavior

Research into multifunctional mononuclear complexes involving bisthienylethenes, which include compounds similar to 1-(5-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one, has shown interesting properties such as slow magnetic relaxation and photochromic behavior. These compounds exhibit distinct changes in magnetic behaviors and can change color upon irradiation, indicating potential use in materials science and photonic applications (Cao et al., 2015).

Application in Synthesis of Antidepressants

In the field of pharmaceuticals, derivatives of 1-(5-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one are critical intermediates for synthesizing antidepressants. Research has shown that specific mutants of a carbonyl reductase enzyme can catalyze the reduction of related compounds to produce enantiomerically enriched γ-amino alcohols, which are key intermediates in the synthesis of antidepressants (Zhang et al., 2015).

Electro-Optical Properties in Chalcone Derivatives

Studies focusing on the electro-optical properties of novel chalcone derivatives, closely related to 1-(5-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one, have revealed insights into electronic structure, optical properties, charge transport, and nonlinear optical properties. These findings are crucial for developing new materials with potential applications in electronics and photonics (Irfan et al., 2017).

Chemical Sensing and Capture of Picric Acid

Research on fluorescent chemo-sensors has revealed the potential of compounds structurally similar to 1-(5-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one in selectively sensing and capturing picric acid. These findings suggest applications in chemical sensing and environmental monitoring (Vishnoi et al., 2015).

Synthesis of Novel Chromenes with Apoptotic Properties

In medicinal chemistry, derivatives of 1-(5-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one have been explored for their potential as apoptosis inducers. These compounds have shown promising results in inducing apoptosis in various human cell lines, suggesting their potential as anticancer agents (Kemnitzer et al., 2004).

Propiedades

IUPAC Name |

(E)-1-(5-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNOS/c1-11(2)6-5-7(12)8-3-4-9(10)13-8/h3-6H,1-2H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLJXHPQUXMDFA-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=C(S1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=C(S1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818203 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(5-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2723950.png)

![3,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2723958.png)

![N-(2,3-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2723960.png)

![Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2723961.png)

![8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B2723964.png)

![Ethyl thiazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B2723966.png)

![6-ethyl 3-methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2723968.png)

![N-Methyl-N-[(6-methylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2723970.png)

![2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B2723971.png)